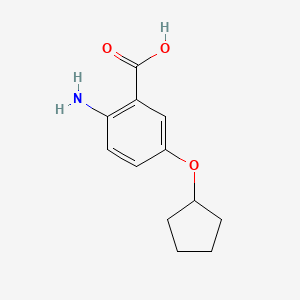

2-amino-5-(cyclopentyloxy)Benzoic acid

Beschreibung

2-Amino-5-(cyclopentyloxy)benzoic acid is a benzoic acid derivative featuring an amino group at the 2-position and a cyclopentyloxy substituent at the 5-position. This structure combines a carboxylic acid core with functional groups that influence its physicochemical and biological properties. The cyclopentyloxy group, a bulky, lipophilic substituent, enhances membrane permeability, while the amino group contributes to hydrogen bonding and solubility in polar solvents. Such structural attributes make this compound a candidate for pharmaceutical applications, particularly in drug discovery targeting inflammation or enzyme modulation .

Eigenschaften

Molekularformel |

C12H15NO3 |

|---|---|

Molekulargewicht |

221.25 g/mol |

IUPAC-Name |

2-amino-5-cyclopentyloxybenzoic acid |

InChI |

InChI=1S/C12H15NO3/c13-11-6-5-9(7-10(11)12(14)15)16-8-3-1-2-4-8/h5-8H,1-4,13H2,(H,14,15) |

InChI-Schlüssel |

GFUZLOBVCYOWPJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(C1)OC2=CC(=C(C=C2)N)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Amino-5-(Cyclopentyloxy)benzoesäure beinhaltet typischerweise die Einführung der Cyclopentyloxygruppe an ein Benzoesäurederivat, gefolgt von der Einführung der Aminogruppe. Eine gängige Methode beinhaltet die Reaktion von 2-Nitro-5-(Cyclopentyloxy)benzoesäure mit einem Reduktionsmittel, um die Nitrogruppe in eine Aminogruppe umzuwandeln. Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) unter Hydrierungsbedingungen .

Industrielle Produktionsverfahren

Die industrielle Produktion von 2-Amino-5-(Cyclopentyloxy)benzoesäure kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Der Prozess umfasst in der Regel Schritte wie Nitrierung, Reduktion und Reinigung. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Reaktionstypen

2-Amino-5-(Cyclopentyloxy)benzoesäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Aminogruppe kann oxidiert werden, um Nitro- oder Nitroso-Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um entsprechende Amine oder andere reduzierte Derivate zu bilden.

Substitution: Die Cyclopentyloxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Wasserstoffgas (H2) in Gegenwart von Pd/C oder Lithiumaluminiumhydrid (LiAlH4) werden üblicherweise verwendet.

Substitution: Reagenzien wie Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Amine, Alkohole) können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Nitroderivate ergeben, während die Reduktion verschiedene Amine produzieren kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-Amino-5-(Cyclopentyloxy)benzoesäure beinhaltet die Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Aminogruppe kann an Wasserstoffbrückenbindungen und anderen Wechselwirkungen mit biologischen Molekülen teilnehmen, während die Cyclopentyloxygruppe die Lipophilie und Membranpermeabilität der Verbindung beeinflussen kann. Diese Eigenschaften können die Bioverfügbarkeit und Aktivität der Verbindung in biologischen Systemen beeinflussen.

Wirkmechanismus

The mechanism of action of 2-amino-5-(cyclopentyloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, while the cyclopentyloxy group can influence the compound’s lipophilicity and membrane permeability. These properties can affect the compound’s bioavailability and activity in biological systems .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents at the 5-position or modifications to the amino group. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons

*Calculated based on molecular formula C₁₂H₁₅NO₃.

Toxicity and QSTR Predictions

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives highlight the impact of substituents on acute toxicity (LD₅₀). For example:

- Bulky substituents (e.g., cyclopentyloxy) may reduce toxicity by sterically hindering interactions with biological targets. However, this is contingent on the substituent’s electronic profile .

- Amino groups generally lower toxicity compared to nitro analogs, as seen in 2-amino-5-nitrobenzoic acid (predicted LD₅₀ ~250 mg/kg) vs. This compound (estimated LD₅₀ >500 mg/kg) .

Biologische Aktivität

2-Amino-5-(cyclopentyloxy)benzoic acid is an organic compound with significant potential in medicinal chemistry due to its unique structural properties. This compound features an amino group and a cyclopentyloxy substituent on a benzoic acid backbone, which influences its biological activity. The molecular formula of this compound is C_{13}H_{17}NO_3, with a molecular weight of approximately 249.30 g/mol.

Structural Characteristics

The structural features of this compound play a crucial role in its biological interactions. The presence of the amino and carboxylic acid groups allows for hydrogen bonding and ionic interactions with various biological macromolecules, including proteins and enzymes. This capability is essential for modulating enzyme activity and receptor interactions, contributing to its therapeutic potential in various applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Studies indicate that the cyclopentyloxy group enhances the compound's hydrophobicity, potentially improving membrane permeability compared to structurally similar compounds. This feature may facilitate better binding interactions with target proteins, making it a valuable candidate for drug discovery.

Interaction with Biological Macromolecules

Research has shown that this compound can modulate various biological processes through its binding affinity to proteins and enzymes. The interactions are influenced by the unique characteristics of both the amino and cyclopentyloxy groups. For instance, preliminary studies suggest that this compound can enhance enzyme activity related to metabolic pathways, although specific details on these interactions require further investigation.

Comparative Studies

A comparison of this compound with other similar compounds highlights its unique features:

| Compound Name | Key Features |

|---|---|

| 2-Amino-3-phenylpropanoic acid | Lacks cyclopentyloxy group; less hydrophobic |

| 2-Amino-3-(4-methoxyphenyl)propanoic acid | Contains methoxy group; alters electronic properties |

| 2-Amino-3-(3-bromophenyl)propanoic acid | Presence of bromine alters reactivity and biological activity |

The cyclopentyloxy group enhances the hydrophobic characteristics of this compound, potentially leading to improved pharmacokinetic properties.

Case Studies and Research Findings

- Enzyme Modulation : In vitro studies have demonstrated that this compound can influence enzymatic activities related to metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders.

- Binding Affinity Studies : Research indicates that variations in the structure of similar compounds can significantly affect their binding affinities to target proteins. The cyclopentyloxy group's presence appears to enhance this affinity, warranting further studies on its implications in drug design.

- Potential Applications : Given its ability to modulate enzyme activity and interact with biological macromolecules, there is significant interest in exploring the applications of this compound in treating conditions such as cancer and metabolic diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.